Lansoprazole-d4 Sulfone N-Oxide is a deuterated derivative of Lansoprazole Sulfone N-Oxide, which serves as a reference standard in pharmaceutical research. The compound is chemically defined as 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole. Its primary application lies in the study of proton pump inhibitors that are utilized to diminish gastric acid secretion, making it significant in the treatment of conditions like gastroesophageal reflux disease and peptic ulcers .
Lansoprazole-d4 Sulfone N-Oxide can be synthesized through various chemical processes involving Lansoprazole, which is derived from the condensation of 2-mercapto benzimidazole with chloromethylated pyridine derivatives. The deuterated version incorporates deuterium at specific positions to enhance its utility in research.
The synthesis of Lansoprazole-d4 Sulfone N-Oxide typically follows these steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of stable isotopes allows for precise tracking during metabolic studies.
Lansoprazole-d4 Sulfone N-Oxide has a complex molecular structure characterized by:
The compound appears as a white solid and is soluble in solvents such as dimethyl sulfoxide and methanol. Its structural characteristics make it suitable for various analytical techniques including NMR spectroscopy .
Lansoprazole-d4 Sulfone N-Oxide can participate in several chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Solvents such as acetic acid and dimethyl sulfoxide are typically employed to facilitate these reactions .
Lansoprazole-d4 Sulfone N-Oxide operates by inhibiting the H+/K+ ATPase enzyme system located in gastric parietal cells. This inhibition blocks the final step in gastric acid production, resulting in decreased acid secretion. As a prodrug, it requires activation in an acidic environment where it becomes effective at reducing gastric acidity .
The compound has a stable isotopic composition due to the incorporation of deuterium, which enhances its utility in pharmacokinetic studies without altering its fundamental chemical behavior compared to non-deuterated analogs .
Lansoprazole-d4 Sulfone N-Oxide finds extensive use in scientific research:
Lansoprazole-d4 Sulfone N-Oxide possesses a well-defined chemical structure characterized by the strategic replacement of four hydrogen atoms with deuterium at the benzimidazole ring positions. This modification creates a distinct isotopologue while maintaining the core pharmacological structure of the parent Lansoprazole metabolite [5] [9]. The systematic IUPAC name for this compound is 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4, reflecting both its structural features and isotopic labeling pattern [10]. The deuterium atoms are specifically located on the benzimidazole moiety, creating a molecular mass shift of 4 Da compared to the non-deuterated form, which is essential for its application as an internal standard in mass spectrometry-based analyses [2] [5].
Table 1: Chemical Identification Data for Lansoprazole-d4 Sulfone N-Oxide
Property | Specification |
---|---|
Chemical Name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4 |
Synonyms | Lansoprazole Sulfone N-Oxide-d4; Lansoprazole Impurity 8-d4 |
CAS Registry Number | 1190009-70-1 |
Molecular Formula | C₁₆H₁₀D₄F₃N₃O₄S |
Molecular Weight | 405.38 g/mol |
SMILES Notation | CC(C(OCC(F)(F)F)=CC=N1=O)=C1CS(=O)(C2=NC3=C([2H])C([2H])=C([2H])C([2H])=C3N2)=O |
Appearance | White to off-white solid |
Purity Specifications | ≥98.98% (HPLC) |
Deuterium Incorporation | Four deuterium atoms on benzimidazole ring |
Non-deuterated Counterpart | Lansoprazole Sulfone N-Oxide (CAS: 953787-54-7) |
The chemical structure features three key functional components: (1) a deuterated benzimidazole ring system, (2) a substituted pyridine N-oxide moiety, and (3) a sulfonyl group bridging these ring systems. The deuterium atoms are incorporated at the 4, 5, 6, and 7 positions of the benzimidazole ring, creating a distinctive isotopic signature without altering the fundamental chemical behavior of the molecule [5] [9]. This specific deuteration pattern ensures minimal chromatographic retention time differences compared to the non-deuterated analog while providing sufficient mass difference (4 Da) for reliable mass spectrometric differentiation. The compound is supplied as a solid with high chemical purity (>98.98%), ensuring reliable analytical performance in sensitive detection methodologies [2] [10].
Lansoprazole-d4 Sulfone N-Oxide serves as an essential internal standard in quantitative mass spectrometry-based assays for tracking and quantifying the metabolic disposition of Lansoprazole and its metabolites in biological matrices [2] [9]. The incorporation of four deuterium atoms creates a distinct mass difference that enables precise discrimination between the labeled standard and endogenous metabolites, significantly enhancing analytical accuracy in complex biological samples [5]. This isotopically labeled compound is specifically utilized to quantify the sulfone N-oxide metabolite of Lansoprazole, which is formed through oxidative metabolic pathways involving cytochrome P450 enzymes [8]. By providing identical chemical properties with a unique mass signature, it allows researchers to account for matrix effects, extraction efficiency variations, and instrument sensitivity fluctuations during liquid chromatography-mass spectrometry (LC-MS/MS) analyses [3] [5].
Table 2: Research Applications of Lansoprazole-d4 Sulfone N-Oxide
Application Area | Specific Utility | Analytical Methodology |
---|---|---|
Metabolic Pathway Studies | Quantification of Lansoprazole Sulfone N-Oxide metabolite in biological matrices | LC-MS/MS with stable isotope dilution |
Pharmacokinetic Profiling | Internal standard for determining metabolic half-life and clearance parameters | High-resolution mass spectrometry (HRMS) |
Enzyme Kinetics | Characterization of CYP-mediated oxidation kinetics | Enzyme assays with MS detection |
Comparative Metabolism | Evaluation of species-specific metabolic differences | Cross-species LC-MS/MS analysis |
Drug Interaction Studies | Assessment of metabolic interference with co-administered drugs | Multi-analyte LC-MS/MS panels |
In Vitro Metabolism Models | Quantification of metabolite formation in hepatocyte and microsomal incubations | High-sensitivity MS detection |
The application of deuterium labeling in this compound follows well-established principles of isotope effects in pharmacology, where the substitution of hydrogen with deuterium can potentially influence metabolic stability and distribution patterns [5]. However, the strategic deuteration at the benzimidazole ring positions minimizes any significant kinetic isotope effect on the sulfone N-oxide group's reactivity, ensuring that the compound accurately reflects the metabolic behavior of its non-deuterated counterpart [9] [10]. This property is crucial for its validity as an internal standard in metabolic studies. The compound is explicitly labeled "for research use only" and is not intended for diagnostic or therapeutic applications, reflecting its specialized role in pharmaceutical research rather than clinical medicine [2] [3]. Its utility extends to characterizing metabolic clearance pathways, identifying interspecies differences in drug metabolism, and evaluating potential drug-drug interactions mediated through shared metabolic enzymes [5] [8].
In pharmaceutical quality control, Lansoprazole-d4 Sulfone N-Oxide plays a critical role as a certified reference material for the identification and quantification of Lansoprazole Sulfone N-Oxide, a recognized impurity in active pharmaceutical ingredient (API) batches [7] [8]. Regulatory agencies including the FDA and EMA require rigorous characterization and control of potential genotoxic impurities in pharmaceutical products, and the sulfone N-oxide derivative represents one such compound requiring careful monitoring [7] [8]. The deuterated form serves as an essential analytical standard that enables accurate quantification of this impurity at trace levels (typically ≤0.1% of the main compound), ensuring compliance with stringent regulatory guidelines such as ICH Q3A(R2) and Q3B(R2) on impurities in new drug substances and products [8].
The compound is formally designated as "Lansoprazole Impurity 8" in several pharmacopeial and regulatory contexts, reflecting its significance in pharmaceutical quality assessment [7] [8]. During stability studies, the controlled application of this deuterated standard allows researchers to track the formation kinetics of the sulfone N-oxide impurity under various stress conditions (thermal, oxidative, photolytic), providing essential data for establishing appropriate storage conditions and shelf-life limitations for Lansoprazole formulations [8]. The deuterated standard's structural similarity to the impurity ensures nearly identical chromatographic behavior while allowing mass spectrometric differentiation, which is particularly valuable in method development and validation studies for impurity detection methods [2] [9].
Table 3: Impurity Profiling Applications of Lansoprazole-d4 Sulfone N-Oxide
Pharmaceutical Context | Role of Deuterated Standard | Regulatory Guidance |
---|---|---|
API Specification Testing | Quantitative reference standard for impurity limit testing | ICH Q3A(R2) |
Method Validation | Internal standard for accuracy, precision, and reproducibility assessments | ICH Q2(R1) |
Degradation Pathway Analysis | Tracking oxidative degradation products under forced stress conditions | ICH Q1A(R2) |
Batch Release Testing | Quality control for impurity levels in commercial manufacturing | Good Manufacturing Practices |
Comparative Formulation | Evaluating impurity profiles across different formulation strategies | ICH Q1B |
Genotoxic Impurity Control | Sensitive detection of potentially mutagenic sulfone N-oxide derivatives | ICH M7 |
Specialty suppliers provide Lansoprazole-d4 Sulfone N-Oxide with comprehensive certification, including detailed analytical characterization data, deuterium enrichment levels (typically >99% atom D), and chromatographic purity documentation [9] [10]. This certification ensures traceability and reliability for its application in regulated environments. The compound's utility extends throughout the drug development lifecycle, from early-phase impurity identification during API synthesis optimization to long-term stability monitoring of commercial drug products [7] [8]. Furthermore, it supports analytical method transfer between laboratories and instrument platforms by providing a stable, well-characterized reference material that improves inter-laboratory reproducibility in quality control testing [2] [10]. The availability of such specialized reference standards represents a critical component of modern quality-by-design approaches in pharmaceutical manufacturing, enabling precise control over impurity profiles throughout a product's commercial lifecycle.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1